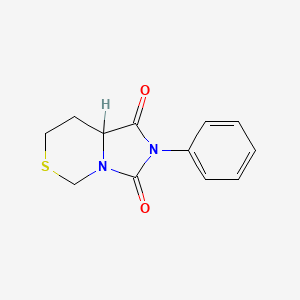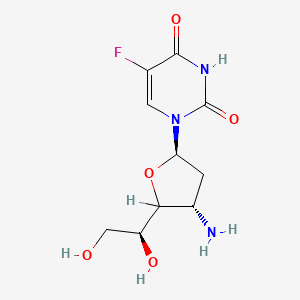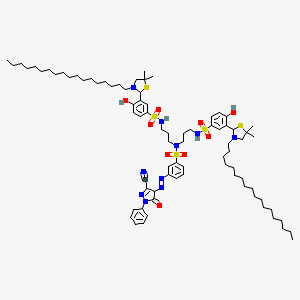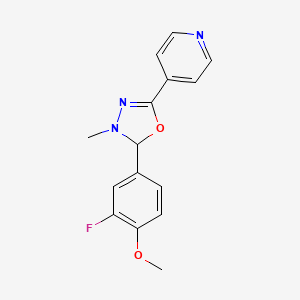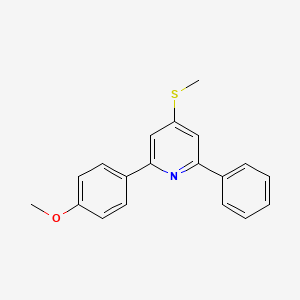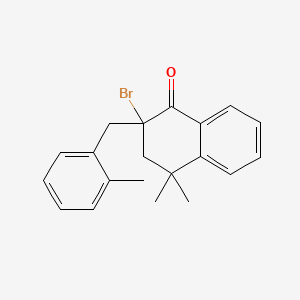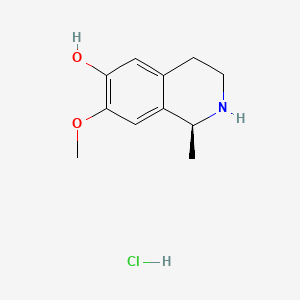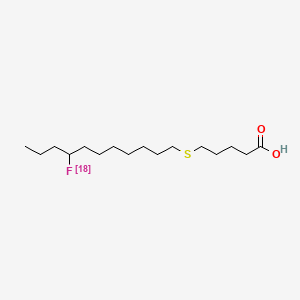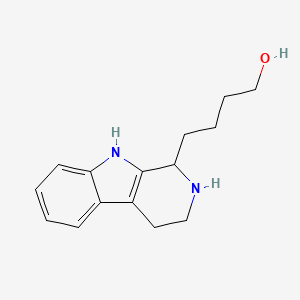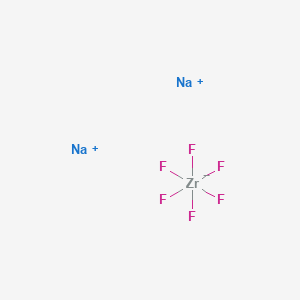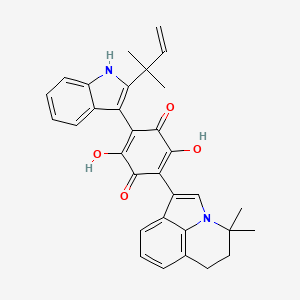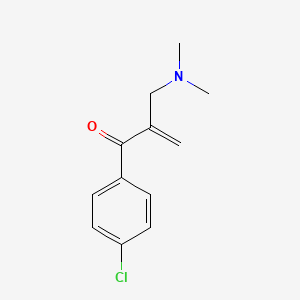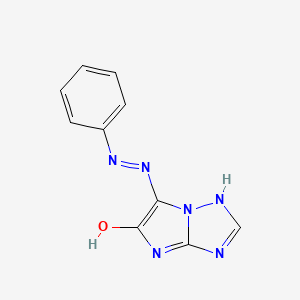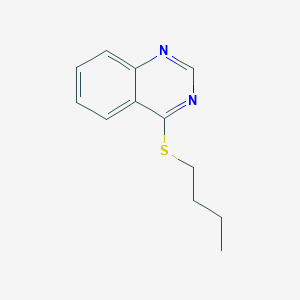
4-Butylsulfanylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butylsulfanylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a butylsulfanyl group to the quinazoline core enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-butylsulfanylquinazoline typically involves the introduction of a butylsulfanyl group to a quinazoline precursor. One common method is the nucleophilic substitution reaction where a quinazoline derivative reacts with a butylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Butylsulfanylquinazoline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
4-Butylsulfanylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4-butylsulfanylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The butylsulfanyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic effects, as it can reach intracellular targets and exert its biological activity.
相似化合物的比较
- 4-Methylsulfanylquinazoline
- 4-Ethylsulfanylquinazoline
- 4-Propylsulfanylquinazoline
Comparison: 4-Butylsulfanylquinazoline is unique due to the length of its butyl chain, which affects its lipophilicity and overall biological activity Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic properties, such as improved membrane permeability and longer half-life
属性
CAS 编号 |
6956-61-2 |
|---|---|
分子式 |
C12H14N2S |
分子量 |
218.32 g/mol |
IUPAC 名称 |
4-butylsulfanylquinazoline |
InChI |
InChI=1S/C12H14N2S/c1-2-3-8-15-12-10-6-4-5-7-11(10)13-9-14-12/h4-7,9H,2-3,8H2,1H3 |
InChI 键 |
PIBVCPOZVCQALQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


